2-Chloro-5-(hydroxymethyl)pyridin-4-ol
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Overview
Description
2-Chloro-5-(hydroxymethyl)pyridin-4-ol is a chemical compound with the molecular formula C6H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol typically involves the reaction of 2-chloro-5-hydroxymethylpyridine with appropriate reagents under controlled conditions. One common method involves the use of phosphorous tribromide at elevated temperatures (around 160°C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(hydroxymethyl)pyridin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
2-Chloro-5-(hydroxymethyl)pyridin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-(hydroxymethyl)pyridin-4-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo substitution reactions, leading to various biological and chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-hydroxymethylpyridine
- 2-Chloro-6-(hydroxymethyl)pyridin-3-ol
- 2-Chloro-3-pyridinylmethanol
Uniqueness
2-Chloro-5-(hydroxymethyl)pyridin-4-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C6H6ClNO2 |
---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
2-chloro-5-(hydroxymethyl)-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6ClNO2/c7-6-1-5(10)4(3-9)2-8-6/h1-2,9H,3H2,(H,8,10) |
InChI Key |
YRUNFEZOQMZEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C(C1=O)CO)Cl |
Origin of Product |
United States |
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